molecular formula C13H18N2 B3049497 1-Methylspiro[indoline-3,4'-piperidine] CAS No. 208932-96-1

1-Methylspiro[indoline-3,4'-piperidine]

Cat. No.: B3049497
CAS No.: 208932-96-1
M. Wt: 202.3 g/mol
InChI Key: PLEHSLVXSJBCKV-UHFFFAOYSA-N
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Description

1-Methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is known for its significant biological activities and has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the reaction of indoline with methyl iodide to form the methylated indoline intermediate. This intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to form the spirocyclic structure .

Industrial Production Methods: Industrial production methods for 1-Methylspiro[indoline-3,4’-piperidine] are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylspiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anti-tumor agent due to its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

1-Methylspiro[indoline-3,4’-piperidine] can be compared with other spirocyclic indoline derivatives:

Properties

IUPAC Name

1-methylspiro[2H-indole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEHSLVXSJBCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCNCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443052
Record name 1-Methylspiro[indoline-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208932-96-1
Record name 1-Methylspiro[indoline-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

For the synthesis of the title compound, m.p. 222° C. and MS: m/e=437.4 (M+H+), 1-methyl-spiro[3H-indole-3,4'-piperidin]-2(1H)-one is reduced with borane according to example 16 to yield 1-methyl-1,2-dihydro-spiro[indole-3,4'-piperidine], which was further reacted with 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-propan-3-ol in accordance with the general method of example 8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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